N-[1-(propan-2-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide
Description
N-[1-(Propan-2-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide is a synthetic small molecule characterized by a piperidine core substituted with an isopropyl group at the 1-position and an acetamide moiety at the 4-position. The acetamide nitrogen is further linked to a thiophen-2-yl group, conferring distinct electronic and steric properties.
For example, 2-(thiophen-2-yl)acetic acid may be activated to its acyl chloride derivative and subsequently coupled with 1-(propan-2-yl)piperidin-4-amine, a method similar to the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide . Piperidine alkylation and amide bond formation are well-established in heterocyclic chemistry, often employing reagents like thionyl chloride or coupling agents such as HATU .
Properties
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-11(2)16-7-5-12(6-8-16)15-14(17)10-13-4-3-9-18-13/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNZDRCMKFCOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301202098 | |
| Record name | N-[1-(1-Methylethyl)-4-piperidinyl]-2-thiopheneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301202098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959240-67-6 | |
| Record name | N-[1-(1-Methylethyl)-4-piperidinyl]-2-thiopheneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959240-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[1-(1-Methylethyl)-4-piperidinyl]-2-thiopheneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301202098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(propan-2-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. The isopropyl group is introduced via alkylation reactions.
Thiophene Attachment: The thiophene ring is attached to the piperidine intermediate through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(propan-2-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[1-(propan-2-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Comparisons:
Piperidine Substitution Patterns: The target compound’s isopropyl group at the piperidine 1-position contrasts with the 2-phenylethyl group in Ocfentanil . Thiophen-2-yl vs. Aromatic Rings: The thiophene moiety introduces electron-rich sulfur heterocyclic character, differing from the phenyl (W-18) or fluorophenyl (Ocfentanil) groups. This may alter metabolic stability or receptor binding kinetics .
Biological Activity: W-18 and Ocfentanil: These analogs exhibit high affinity for opioid receptors due to their sulfonamide (W-18) or methoxy-acetamide (Ocfentanil) groups. The target compound lacks these groups, suggesting divergent pharmacological targets . Suvecaltamide: Shares the acetamide-piperidine scaffold but incorporates a trifluoroethoxypyridyl group, enabling calcium channel modulation. This highlights how minor substituent changes pivot therapeutic applications (CNS vs. ion channel targets) .
Metabolic Considerations: The metabolite N-(4-chlorophenyl)-2-phenyl analog () demonstrates that replacing the thiophene with a phenyl group increases hydrophobicity (ClogP ~3.5 vs.
Research Findings and Implications
- Synthetic Feasibility : The compound’s synthesis is likely scalable using methods analogous to those for related thiophene-acetamides, though purification may require chromatography due to polar byproducts .
- Structure-Activity Relationships (SAR) :
- The thiophen-2-yl group may enhance metabolic resistance compared to phenyl analogs, as sulfur-containing heterocycles often exhibit slower oxidative degradation .
- The isopropyl group on piperidine could reduce off-target effects by avoiding the μ-opioid receptor affinity seen in phenylethyl-substituted analogs like Ocfentanil .
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